3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219980-99-0
VCID: VC2560888
InChI: InChI=1S/C12H16BrNO.ClH/c1-9-2-3-12(11(13)6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H
SMILES: CC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl
Molecular Formula: C12H17BrClNO
Molecular Weight: 306.62 g/mol

3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride

CAS No.: 1219980-99-0

Cat. No.: VC2560888

Molecular Formula: C12H17BrClNO

Molecular Weight: 306.62 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride - 1219980-99-0

Specification

CAS No. 1219980-99-0
Molecular Formula C12H17BrClNO
Molecular Weight 306.62 g/mol
IUPAC Name 3-[(2-bromo-4-methylphenoxy)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H16BrNO.ClH/c1-9-2-3-12(11(13)6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H
Standard InChI Key AFLFHERMQRHKAO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl
Canonical SMILES CC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl

Introduction

Chemical Structure and Properties

3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride is characterized by a pyrrolidine ring connected to a 2-bromo-4-methylphenoxy moiety via a methylene bridge. The molecular formula is C12H17BrClNO with a molecular weight of 306.62 g/mol. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.

Table 1.1: Physical and Chemical Properties of 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride

PropertyValue
CAS Number1219980-99-0
Molecular FormulaC12H17BrClNO
Molecular Weight306.62 g/mol
IUPAC Name3-[(2-bromo-4-methylphenoxy)methyl]pyrrolidine;hydrochloride
Standard InChIInChI=1S/C12H16BrNO.ClH/c1-9-2-3-12(11(13)6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H
Standard InChIKeyAFLFHERMQRHKAO-UHFFFAOYSA-N

The compound features several reactive sites that contribute to its chemical behavior and potential biological activity:

  • The bromine atom at the ortho position (position 2) on the phenyl ring, which serves as a potential site for nucleophilic substitution or metal-catalyzed coupling reactions.

  • The pyrrolidine nitrogen, which acts as a basic center and potential hydrogen bond acceptor.

  • The ether linkage, which provides conformational flexibility and additional hydrogen bond accepting capability.

  • The methyl group at the para position (position 4), which contributes to the compound's lipophilicity and may influence its binding properties with biological targets.

Synthesis and Preparation

The synthesis of 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride typically involves a multi-step process that includes the preparation of key intermediates followed by coupling reactions.

Synthesis of 2-Bromo-4-methylphenol Precursor

The initial step involves the selective bromination of p-cresol (4-methylphenol) to produce 2-bromo-4-methylphenol. This reaction can be performed using various bromination methods:

  • Continuous bromination process: Bromine and p-cresol solutions are mixed in a pipeline reactor under controlled conditions. This method helps avoid or reduce the formation of 2,6-dibromo-4-methylphenol byproducts .

  • Batch process: In a typical procedure, p-cresol is dissolved in a suitable solvent such as ethylene dichloride and cooled to -10°C to -5°C. A solution of bromine in the same solvent is added at a controlled rate to ensure selective ortho-bromination. The reaction temperature is maintained between 0°C and 15°C .

The reaction can be represented as:

p-Cresol + Br2 → 2-Bromo-4-methylphenol + HBr

Experimental conditions for this synthesis typically include:

  • Solvent: Ethylene dichloride (1,2-dichloroethane)

  • Temperature: -20°C to 10°C during addition, then maintained at 0°C to 15°C

  • Molar ratio: 0.98-1.03 mol bromine per mol of p-cresol

  • Reaction time: 1-3 hours followed by additional incubation

The product is isolated by reclaiming hydrogen bromide and solvent, with yields reaching up to 96.7% and purity of 99.8% after rectification .

Coupling with Pyrrolidine

The second key step involves the coupling of 2-bromo-4-methylphenol with pyrrolidine or a suitable pyrrolidine derivative. This reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide anion (generated by treating 2-bromo-4-methylphenol with a base) reacts with an appropriately functionalized pyrrolidine derivative.

The reaction generally requires:

  • Base: Typically sodium hydroxide or potassium carbonate

  • Solvent: Dichloromethane, ethanol, or another suitable polar solvent

  • Temperature: Ambient to reflux conditions

  • Reaction time: Several hours to overnight

The final step involves conversion to the hydrochloride salt, typically by treating the free base with hydrogen chloride in an appropriate solvent, followed by crystallization and purification steps.

Chemical Reactivity

3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride participates in various chemical reactions due to its functional groups and reactive centers. The bromine atom enhances the compound's reactivity, allowing it to modulate biological pathways effectively.

Nucleophilic Substitution Reactions

The bromine atom at the ortho position can undergo nucleophilic aromatic substitution reactions with various nucleophiles:

  • Nitrogen nucleophiles (amines, azides)

  • Oxygen nucleophiles (alkoxides, phenoxides)

  • Sulfur nucleophiles (thiols, thiolates)

  • Carbon nucleophiles (organometallic reagents)

These reactions can lead to derivatives with modified biological properties and reactivities.

Metal-Catalyzed Coupling Reactions

The aromatic bromine can participate in various palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids/esters

  • Stille coupling with organostannanes

  • Sonogashira coupling with terminal alkynes

  • Negishi coupling with organozinc compounds

  • Heck reaction with alkenes

Comparison with Similar Compounds

To better understand the distinctive properties of 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride, it is valuable to compare it with structurally related compounds.

Table 5.1: Comparative Analysis of Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride1219980-99-0C12H17BrClNO306.62Reference compound
3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride1220036-81-6C11H15BrClNO292.60Lacks methyl group on phenoxy ring
3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride1220027-23-5C11H15BrClNO292.60Bromine at para position, methyl at meta position
Pyrrolidine, 3-[(4-bromophenoxy)methyl]-, hydrochloride1219982-79-2C11H14BrNO.ClH292.60Bromine at para position, no methyl group
(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochlorideN/AC11H15Cl2NO248.15Chlorine instead of bromine, substitution at position 2 of pyrrolidine

These structural differences, although subtle, can significantly influence the compounds' physicochemical properties, binding affinities, and biological activities:

  • Position of substitution on the pyrrolidine ring: Substitution at position 3 versus position 2 affects the spatial orientation of the phenoxy group, potentially altering receptor binding properties.

  • Position of the bromine atom: The ortho position (as in our target compound) versus the para position creates different electronic and steric environments, affecting reactivity and binding interactions.

  • Presence of the methyl group: The methyl substituent increases lipophilicity and provides additional Van der Waals interaction sites, potentially enhancing membrane permeability and binding affinity to hydrophobic pockets in target proteins.

  • Nature of the halogen: Bromine versus chlorine substitution affects bond strength, lipophilicity, and potential halogen bonding interactions with biological targets .

Current Research and Future Directions

Research involving 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride and related pyrrolidine derivatives continues to evolve, with several promising directions:

Drug Discovery Applications

The compound's structural features suggest potential applications in multiple therapeutic areas:

  • Anti-inflammatory agents: Development of selective COX-2 inhibitors with improved safety profiles compared to current NSAIDs .

  • Neurological disorders: Investigation of interactions with various neurotransmitter systems, potentially leading to novel treatments for conditions such as depression, anxiety, or neurodegenerative diseases.

  • Pain management: Exploration of analgesic properties through both central and peripheral mechanisms.

Synthetic Methodology Development

Ongoing research aims to develop more efficient and environmentally friendly methods for synthesizing these compounds:

  • Green chemistry approaches: Reducing solvent use, employing catalytic methods, and developing continuous flow processes for more sustainable production .

  • Stereoselective synthesis: Developing methods to prepare enantiomerically pure versions of the compound, potentially enhancing biological activity and reducing side effects.

  • Scaffold diversification: Using the core structure as a template for generating libraries of derivatives with enhanced properties.

Structural Biology Studies

Understanding how these compounds interact with biological targets at the molecular level:

  • Crystallography studies: Determining co-crystal structures with target proteins to elucidate binding modes.

  • Computational modeling: Using molecular dynamics simulations to predict interactions and guide structural optimization.

  • Structure-activity relationship studies: Systematically modifying the structure to identify key features responsible for biological activity.

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